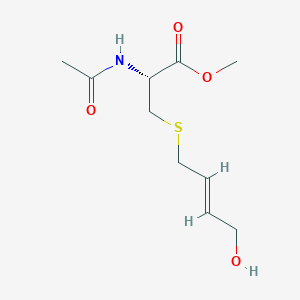![molecular formula [Co(NH3)4(CO3)]NO3.H2O B1148917 Cobalt carbonatotetraamine nitrate CAS No. 15040-52-5](/img/new.no-structure.jpg)
Cobalt carbonatotetraamine nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt carbonatotetraamine nitrate is a coordination compound with the chemical formula [Co(NH3)4CO3]NO3. This compound features a cobalt(III) ion coordinated by four ammine ligands and a chelating carbonate group, with a nitrate anion balancing the charge. It is known for its vibrant color and stability, making it a subject of interest in various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cobalt carbonatotetraamine nitrate typically involves the reaction of cobalt(II) nitrate hexahydrate with aqueous ammonia, followed by the addition of ammonium carbonate and dilute hydrogen peroxide. The reaction proceeds as follows:
- Dissolve cobalt(II) nitrate hexahydrate in aqueous ammonia.
- Add ammonium carbonate to the solution.
- Introduce dilute hydrogen peroxide to oxidize cobalt(II) to cobalt(III).
The resulting solution is then allowed to crystallize, yielding this compound .
Industrial Production Methods: While the compound is primarily synthesized in laboratory settings for research purposes, industrial production would follow similar steps with scaled-up quantities and controlled conditions to ensure purity and yield.
化学反応の分析
Types of Reactions: Cobalt carbonatotetraamine nitrate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under specific conditions, and vice versa.
Substitution Reactions: The ammine ligands can be substituted by other ligands, such as water or other amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used to oxidize cobalt(II) to cobalt(III).
Reduction: Reducing agents like sodium borohydride can reduce cobalt(III) to cobalt(II).
Substitution: Ligand exchange reactions can be facilitated by varying the pH or using specific coordinating solvents.
Major Products Formed:
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Cobalt carbonatotetraamine nitrate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as a precursor for cobalt-based drugs.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
作用機序
The mechanism of action of cobalt carbonatotetraamine nitrate involves its ability to coordinate with various ligands and undergo redox reactions. The cobalt(III) center can interact with different molecular targets, facilitating electron transfer and catalytic processes. The pathways involved include ligand exchange and redox cycling, which are crucial for its applications in catalysis and potential therapeutic uses.
類似化合物との比較
Cobalt hexammine nitrate: Co(NH3)63
Cobalt carbonatotetraamine sulfate: [Co(NH3)4CO3]2SO4
Cobalt tetraammine dichloride: [Co(NH3)4Cl2]Cl
Uniqueness: Cobalt carbonatotetraamine nitrate is unique due to its specific coordination environment, featuring a chelating carbonate group and four ammine ligands. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
15040-52-5 |
|---|---|
分子式 |
[Co(NH3)4(CO3)]NO3.H2O |
分子量 |
267.08 |
同義語 |
Cobalt carbonatotetraamine nitrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)




